N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide
Description
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide is a triazolopyrimidine derivative featuring a 2-bromophenyl propanamide substituent. The bromine atom at the 2-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence its physicochemical and biological properties compared to related compounds .
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O/c18-15-6-2-1-5-14(15)7-8-16(24)19-9-3-4-13-10-20-17-21-12-22-23(17)11-13/h1-2,5-6,10-12H,3-4,7-9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAWFWBVQFVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyrimidine core and exhibits potential biological activities that make it of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazolo ring fused to a pyrimidine structure, along with a bromophenyl substituent. The molecular formula can be represented as follows:
This unique arrangement contributes to its diverse biological activities.
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide is believed to be Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells and may also affect other signaling pathways such as the ERK signaling pathway , reducing phosphorylation levels of key proteins involved in cell growth and survival.
Anticancer Activity
Numerous studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown significant cytotoxicity against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- A549 cells (lung cancer)
The IC50 values for these cell lines indicate potent activity, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Research indicates that compounds similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide exhibit neuroprotective properties. These effects are attributed to their ability to modulate pathways associated with neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines possess significant anticancer activity through CDK inhibition. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions enhance efficacy .
- Neuroprotective Research : A recent publication examined the neuroprotective effects of triazolo-pyrimidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death by modulating nitric oxide pathways .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various triazolo derivatives, including N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide. Results indicated promising activity against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Aryl Substituents: The 2-bromophenyl group in the target compound contrasts with the o-tolyl (electron-donating) and 4-propoxyphenyl (electron-donating via alkoxy) groups in analogs. The propoxy chain in CAS 2034615-50-2 introduces flexibility and polarity, which could improve aqueous solubility compared to the brominated analog .
- Core Heterocycle: Compounds like the pyrazolo[1,5-a]pyrimidine derivative () replace the triazolo core, affecting electronic distribution and binding affinity. Triazolopyrimidines are known for kinase inhibition, while pyrazolo analogs may target different enzymes .
Predicted Physicochemical Properties
- Metabolic Stability: Halogenation often reduces oxidative metabolism, implying longer half-life for the target compound compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
